molecular formula C8H9NOS B1302225 2-Methoxythiobenzamide CAS No. 42590-97-6

2-Methoxythiobenzamide

Cat. No.: B1302225
CAS No.: 42590-97-6
M. Wt: 167.23 g/mol
InChI Key: YNEHBLLUZJTDOL-UHFFFAOYSA-N
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Description

2-Methoxythiobenzamide is an organic compound with the molecular formula C8H9NOS. It is a derivative of benzamide, where the amide group is substituted with a methoxy group at the second position and a thiocarbonyl group. This compound is known for its yellow crystalline appearance and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythiobenzamide can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the corresponding thioamide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiocarbonyl group can be reduced to a thiol or further to a hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Methoxythiobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxythiobenzamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include the modulation of redox states and the alteration of protein structures.

Comparison with Similar Compounds

    2-Methoxybenzamide: Similar structure but lacks the thiocarbonyl group.

    2-Methoxybenzonitrile: Contains a nitrile group instead of a thiocarbonyl group.

    2-Methoxybenzothioamide: Similar structure but with different functional groups.

Uniqueness: 2-Methoxythiobenzamide is unique due to the presence of both methoxy and thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.

Properties

IUPAC Name

2-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEHBLLUZJTDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374890
Record name 2-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42590-97-6
Record name 2-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 2-methoxy benzamide (10.0 g, 66.2 mmol) with phosphorus pentasulfide (10.1 g, 22.7 mmol) and THF (200 mmol) in a sealed vessel and stir for 30 minutes at room temperature. Sonicate the mixture for 1 hour and then allow the mixture to stand at room temperature. Decant the THF solution from the solids and concentrate. Chromatograph the resulting residue over silica gel (MeOH/CH2Cl2) to give 2-methoxy-thiobenzamide (7.05 g, 64%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6.5 g of o-methyoxybenzonitrile and 8.22 ml of diethyldithiophosphate in 200 ml of ethyl aceate was saturated with hydrogen chloride gas, and the resulting reaction mixture allowed to stir overnight at room temperature. The solvent was removed in vacuo and the oily residue triturated with hexane. The resulting solid was filtered and dried, 3.6 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
diethyldithiophosphate
Quantity
8.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxythiobenzamide
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2-Methoxythiobenzamide
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2-Methoxythiobenzamide
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2-Methoxythiobenzamide
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Customer
Q & A

Q1: The research mentions the generation of thioamide dianions using butyllithium. What is unique about the reactivity of the dianion formed from 2-methoxythiobenzamide?

A1: The research demonstrates that treating N-benzyl-2-methoxythiobenzamide with two equivalents of butyllithium generates a dianion. [] This dianion exhibits regioselective reactivity, preferentially undergoing alkylation, allylation, or silylation at the carbon atom directly attached to the nitrogen atom. [] This selectivity is significant for synthetic applications, allowing for the controlled modification of the thioamide structure.

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